N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Description
N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxane moiety, and a methylsulfonylmethyl group
Properties
IUPAC Name |
N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-26(23,24)14-16-6-2-3-7-17(16)20-19(22)21-11-9-15(10-12-21)18-8-4-5-13-25-18/h2-3,6-7,15,18H,4-5,8-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSNQZXRTIXQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1NC(=O)N2CCC(CC2)C3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the oxane moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxane Moiety: This step often involves the use of oxirane derivatives under specific reaction conditions.
Attachment of the Methylsulfonylmethyl Group: This is usually done via sulfonylation reactions using reagents like methylsulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: The compound can be studied for its interactions with biological targets and its pharmacokinetic properties.
Material Science: It can be explored for its potential use in creating novel materials with unique properties.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The piperidine ring and the oxane moiety can interact with enzymes or receptors, modulating their activity. The methylsulfonylmethyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(methylsulfonylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.
Piperidine Derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide, which have similar core structures but different substituents.
Sulfonyl-Containing Compounds: These include compounds like methylsulfonylmethane and sulfonylureas, which contain the sulfonyl group but differ in their overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxane moiety and the methylsulfonylmethyl group distinguishes it from other piperidine derivatives, potentially offering unique interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
